3,4-Dichlorophenylacetylene
Overview
Description
3,4-Dichlorophenylacetylene is an organic compound with the molecular formula C8H4Cl2 It is characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorophenylacetylene can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with a suitable acetylene source under specific conditions. Another method includes the use of 1-bromo-3,4-dichlorobenzene as a starting material, which undergoes a coupling reaction with acetylene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenylacetylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dichlorobenzophenone or 3,4-dichlorobenzoic acid.
Reduction: Formation of 3,4-dichlorophenylethylene or 3,4-dichlorophenylethane.
Substitution: Formation of various substituted phenylacetylenes depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorophenylacetylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3,4-Dichlorophenylacetylene exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzaldehyde
- 3,4-Dichlorophenylethylene
- 3,4-Dichlorophenylethane
Uniqueness
3,4-Dichlorophenylacetylene is unique due to the presence of both chlorine atoms and an ethynyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1,2-dichloro-4-ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHFEHXRVNTQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657328 | |
Record name | 1,2-Dichloro-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556112-20-0 | |
Record name | 1,2-Dichloro-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichlorophenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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